1-tert-Butoxycarbonyl-1H-indole-3-acetamide
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Overview
Description
1-tert-Butoxycarbonyl-1H-indole-3-acetamide is a synthetic organic compound with the molecular formula C15H18N2O3 and a molecular weight of 274.32 g/mol . It is often used in chemical research and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-tert-Butoxycarbonyl-1H-indole-3-acetamide can be synthesized through a multi-step process involving the protection of the indole nitrogen and subsequent acylation. One common method involves the following steps:
Protection of Indole Nitrogen: The indole nitrogen is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step forms the Boc-protected indole.
Acylation: The Boc-protected indole is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamide group at the 3-position of the indole ring.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butoxycarbonyl-1H-indole-3-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the indole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-tert-Butoxycarbonyl-1H-indole-3-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butoxycarbonyl-1H-indole-3-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at the acetamide group or the indole ring. This selective reactivity is crucial for its use in targeted synthesis and drug development.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butoxycarbonyl-1H-indole-2-acetamide
- 1-tert-Butoxycarbonyl-1H-indole-3-carboxamide
- 1-tert-Butoxycarbonyl-1H-indole-3-propionamide
Comparison
Compared to similar compounds, 1-tert-Butoxycarbonyl-1H-indole-3-acetamide is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the acetamide group at the 3-position of the indole ring provides distinct chemical properties and biological activities, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-(2-amino-2-oxoethyl)indole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)17-9-10(8-13(16)18)11-6-4-5-7-12(11)17/h4-7,9H,8H2,1-3H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYDQLXYMKXROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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